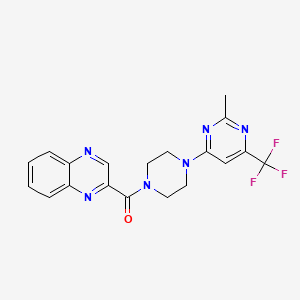

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the atomic coordinates and displacement parameters of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure was found to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, including the atomic coordinates and displacement parameters, was determined using X-ray crystallography .Aplicaciones Científicas De Investigación

Agrochemical Research

Pyrimidine derivatives, such as the one , have been extensively studied for their potential use in agrochemicals. They often exhibit properties that can be harnessed to develop new herbicides, insecticides, and fungicides . The trifluoromethyl group in particular enhances the biological activity of these compounds, making them effective in protecting crops from various pests.

Antimicrobial Agents

The structural motif present in this compound is known to contribute to antimicrobial properties. Pyrimidine compounds have shown effectiveness against a range of microbial threats, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungal agents.

Pharmaceutical Development

Compounds with trifluoromethylpyridine (TFMP) structures are key in pharmaceutical research. They are used in the development of drugs due to their unique physicochemical properties, which can lead to enhanced efficacy and stability of pharmaceutical products . This compound’s structure suggests potential in this field, possibly as an intermediate in drug synthesis.

Antiviral Research

The pyrimidine core of the compound is often associated with antiviral activity. Its derivatives can be synthesized to create novel structures that are effective in inhibiting viral replication. This makes them candidates for the development of new antiviral drugs .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, allowing researchers to predict the interaction between a drug and its target. Compounds like the one can be used in silico to model interactions with biological macromolecules, aiding in the design of compounds with desired biological activities .

Anti-Fibrotic Activity Research

Recent studies have indicated that pyrimidine derivatives can exhibit anti-fibrotic activity. This suggests that the compound could be used in the study of treatments for fibrotic diseases, which involve the excessive formation of connective tissue .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways . The compound may also influence pathways related to neuroprotection, as suggested by its potential neuroprotective properties .

Pharmacokinetics

The compound’s molecular structure can provide some insights into its potential pharmacokinetic properties. The presence of a pyrimidinyl and piperazinyl group might influence its absorption and distribution. The trifluoromethyl group could impact its metabolic stability.

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKCQENIUJFCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)

![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)

![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)

![1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2897303.png)

![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)